molecular formula C14H24N2 B15355183 4,5-Dibutylbenzene-1,2-diamine CAS No. 86723-73-1

4,5-Dibutylbenzene-1,2-diamine

Cat. No.: B15355183
CAS No.: 86723-73-1
M. Wt: 220.35 g/mol
InChI Key: UMWRTEKMRAEOFS-UHFFFAOYSA-N
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Description

4,5-Dibutylbenzene-1,2-diamine is an organic compound with the molecular formula C₁₂H₂₄N₂ It is a derivative of benzene, featuring two butyl groups attached to the benzene ring and two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibutylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of 4,5-dibutylbenzene to form 4,5-dibutylnitrobenzene, followed by reduction to yield the diamine. The reaction conditions typically include the use of strong acids and reducing agents.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibutylbenzene-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin chloride (SnCl₂) can be employed.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of nitro compounds or carboxylic acids.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5-Dibutylbenzene-1,2-diamine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Dibutylbenzene-1,2-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1,2-Diaminobenzene

  • 1,3-Diaminobenzene

  • 4,5-Dimethylbenzene-1,2-diamine

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Properties

CAS No.

86723-73-1

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

4,5-dibutylbenzene-1,2-diamine

InChI

InChI=1S/C14H24N2/c1-3-5-7-11-9-13(15)14(16)10-12(11)8-6-4-2/h9-10H,3-8,15-16H2,1-2H3

InChI Key

UMWRTEKMRAEOFS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1CCCC)N)N

Origin of Product

United States

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